molecular formula C12H17N3O4 B2500767 N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-oxoimidazolidine-1-carboxamide CAS No. 2034409-94-2

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-oxoimidazolidine-1-carboxamide

Cat. No.: B2500767
CAS No.: 2034409-94-2
M. Wt: 267.285
InChI Key: NJYYVQUEKBCCEM-UHFFFAOYSA-N
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Description

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-oxoimidazolidine-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a furan ring, an imidazolidine ring, and a carboxamide group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-oxoimidazolidine-1-carboxamide typically involves multiple steps, starting with the preparation of the furan and imidazolidine precursors. The furan ring can be synthesized through the cyclization of 1,4-diketones, while the imidazolidine ring is often prepared via the reaction of ethylenediamine with carbonyl compounds. The final step involves the coupling of these two intermediates under specific reaction conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-oxoimidazolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The imidazolidine ring can be reduced to form imidazolidines.

    Substitution: The methoxyethyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under basic conditions.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Reduced imidazolidine derivatives.

    Substitution: Various substituted imidazolidine derivatives.

Scientific Research Applications

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-oxoimidazolidine-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-oxoimidazolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(furan-2-ylmethyl)-N-(2-methoxyethyl)-2-oxoimidazolidine-1-carboxamide
  • N-(furan-3-ylmethyl)-N-(2-ethoxyethyl)-2-oxoimidazolidine-1-carboxamide
  • N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-oxoimidazolidine-1-sulfonamide

Uniqueness

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-oxoimidazolidine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-oxoimidazolidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O4/c1-18-7-5-14(8-10-2-6-19-9-10)12(17)15-4-3-13-11(15)16/h2,6,9H,3-5,7-8H2,1H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJYYVQUEKBCCEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CC1=COC=C1)C(=O)N2CCNC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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